![molecular formula C21H22ClNO4 B6417251 1-[3-(2-chlorophenoxy)propyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879045-42-8](/img/structure/B6417251.png)
1-[3-(2-chlorophenoxy)propyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
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Description
The compound “1-[3-(2-chlorophenoxy)propyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring are various substituents, including a 3-(2-chlorophenoxy)propyl group, a hydroxy group, a methyl group, and a 2-oxopropyl group .Mechanism of Action
Target of Action
A structurally similar compound, 3-hydroxy-3-(2-oxopropyl)indolin-2-one, has been found to inhibit nitric oxide (no) production . This suggests that the compound may also interact with enzymes or receptors involved in NO production.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the inhibition of no production by the structurally similar compound, it can be hypothesized that this compound may also interact with its targets to inhibit no production .
Biochemical Pathways
Given the potential inhibition of no production, it can be inferred that this compound may affect pathways involving no, such as the nitric oxide synthase (nos) pathway .
Result of Action
Given the potential inhibition of no production, it can be inferred that this compound may have anti-inflammatory effects, as no is a key mediator of inflammation .
properties
IUPAC Name |
1-[3-(2-chlorophenoxy)propyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-14-8-9-18-16(12-14)21(26,13-15(2)24)20(25)23(18)10-5-11-27-19-7-4-3-6-17(19)22/h3-4,6-9,12,26H,5,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAPFUMEUWDXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCCOC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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